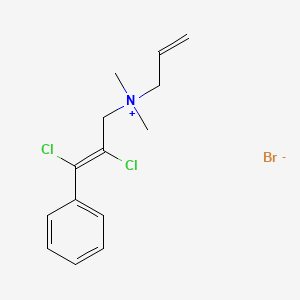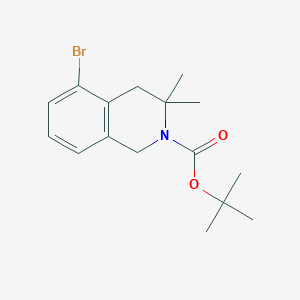
C14H18BrCl2N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
amines , which are derivatives of ammonia where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine typically involves the reaction of 2,5-dichlorobenzyl chloride with cyclopentylamine in the presence of a base such as sodium hydroxide . The resulting intermediate is then reacted with 2-bromoethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine: undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions include substituted amines , alcohols , and oxides depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound is known to bind to receptors or enzymes , altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine: can be compared with other similar compounds such as:
- 4-bromo-2,3-dichloro-N-(3,3-dimethylcyclohexyl)aniline
- 4-bromo-2,3-dichloro-N-(2,5-dimethylcyclohexyl)aniline
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of N-(2-bromoethyl)-N-[(2,5-dichlorophenyl)methyl]cyclopentanamine lies in its specific combination of substituents, which confer distinct properties and applications.
Propiedades
Fórmula molecular |
C14H18BrCl2N |
|---|---|
Peso molecular |
351.1 g/mol |
Nombre IUPAC |
[(E)-2,3-dichloro-3-phenylprop-2-enyl]-dimethyl-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C14H18Cl2N.BrH/c1-4-10-17(2,3)11-13(15)14(16)12-8-6-5-7-9-12;/h4-9H,1,10-11H2,2-3H3;1H/q+1;/p-1/b14-13+; |
Clave InChI |
IZWKGVCUVJTLPG-IERUDJENSA-M |
SMILES isomérico |
C[N+](C)(CC=C)C/C(=C(/C1=CC=CC=C1)\Cl)/Cl.[Br-] |
SMILES canónico |
C[N+](C)(CC=C)CC(=C(C1=CC=CC=C1)Cl)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)




![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)
![6-tert-Butyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B12636401.png)

![(3R,4'S)-3'-(4-methoxyphenyl)-4'-(naphthalene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12636419.png)

![Spiro[1-benzoxepin-2(3H),2'(3'H)-furan]-7-ol, 4,4',5,5'-tetrahydro-](/img/structure/B12636425.png)
![2-{3-heptyl-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B12636432.png)

